Cas no 2089675-21-6 (Ethyl 1,4-oxazepane-5-carboxylate)

Ethyl 1,4-oxazepane-5-carboxylate structure
2089675-21-6 structure
商品名:Ethyl 1,4-oxazepane-5-carboxylate
CAS番号:2089675-21-6
MF:C8H15NO3
メガワット:173.209602594376
CID:5655689
PubChem ID:131255416

Ethyl 1,4-oxazepane-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 2089675-21-6
    • ethyl 1,4-oxazepane-5-carboxylate
    • EN300-27733318
    • 1,4-Oxazepine-5-carboxylic acid, hexahydro-, ethyl ester
    • Ethyl 1,4-oxazepane-5-carboxylate
    • インチ: 1S/C8H15NO3/c1-2-12-8(10)7-3-5-11-6-4-9-7/h7,9H,2-6H2,1H3
    • InChIKey: UAGSSDRQFAYEGL-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C(=O)OCC)CC1

計算された属性

  • せいみつぶんしりょう: 173.10519334g/mol
  • どういたいしつりょう: 173.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.047±0.06 g/cm3(Predicted)
  • ふってん: 248.3±40.0 °C(Predicted)
  • 酸性度係数(pKa): 8.17±0.40(Predicted)

Ethyl 1,4-oxazepane-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27733318-1.0g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
1g
$1658.0 2023-05-25
Enamine
EN300-27733318-0.05g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
0.05g
$1308.0 2023-09-10
Enamine
EN300-27733318-0.5g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
0.5g
$1495.0 2023-09-10
Enamine
EN300-27733318-5.0g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
5g
$4806.0 2023-05-25
Enamine
EN300-27733318-0.1g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
0.1g
$1371.0 2023-09-10
Enamine
EN300-27733318-1g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
1g
$1557.0 2023-09-10
Enamine
EN300-27733318-10.0g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
10g
$7128.0 2023-05-25
Enamine
EN300-27733318-0.25g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
0.25g
$1432.0 2023-09-10
Enamine
EN300-27733318-5g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
5g
$4517.0 2023-09-10
Enamine
EN300-27733318-10g
ethyl 1,4-oxazepane-5-carboxylate
2089675-21-6
10g
$6697.0 2023-09-10

Ethyl 1,4-oxazepane-5-carboxylate 関連文献

Ethyl 1,4-oxazepane-5-carboxylateに関する追加情報

Ethyl 1,4-oxazepane-5-carboxylate (CAS No. 2089675-21-6): A Comprehensive Overview in Modern Chemical Research

Ethyl 1,4-oxazepane-5-carboxylate (CAS No. 2089675-21-6) is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the oxazepane family, which is characterized by a seven-membered ring containing two oxygen atoms and one nitrogen atom. The ethyl ester group attached to the carboxylic acid moiety further enhances its reactivity and versatility, making it a valuable intermediate in synthetic chemistry.

The structural motif of Ethyl 1,4-oxazepane-5-carboxylate presents a promising scaffold for the development of novel bioactive molecules. The oxazepane ring itself is known for its stability and ability to mimic certain biological functionalities, which has led to its exploration in drug design. Specifically, the nitrogen atom in the ring can interact with various biological targets, while the ester group provides a site for further functionalization. This dual functionality makes it an attractive candidate for medicinal chemists seeking to develop small-molecule inhibitors or modulators.

In recent years, there has been a surge in research focused on developing new therapeutic agents derived from heterocyclic compounds. Among these, oxazepane derivatives have shown particular promise in the treatment of neurological disorders, pain management, and anti-inflammatory applications. The compound Ethyl 1,4-oxazepane-5-carboxylate has been studied for its potential as a precursor in synthesizing molecules that can interact with neurotransmitter receptors or enzymes involved in pain signaling pathways.

One of the most compelling aspects of Ethyl 1,4-oxazepane-5-carboxylate is its role as a building block in organic synthesis. The presence of both a carboxylate ester and an oxazepane ring allows for diverse chemical transformations, including nucleophilic additions, cyclizations, and condensations. These reactions can be tailored to introduce additional functional groups or to construct more complex molecular architectures. Such flexibility is crucial for developing novel drug candidates that can exhibit high selectivity and efficacy.

The pharmaceutical industry has been particularly interested in oxazepane derivatives due to their reported biological activities. For instance, some studies have suggested that compounds derived from this scaffold may possess sedative or anxiolytic properties, making them potential candidates for treating anxiety disorders or insomnia. Additionally, the structural similarity of oxazepane derivatives to certain natural products has prompted investigations into their potential as antimicrobial agents.

Recent advances in computational chemistry have further enhanced the utility of Ethyl 1,4-oxazepane-5-carboxylate as a starting material. Molecular modeling techniques have been employed to predict the binding affinities of various derivatives to biological targets such as enzymes and receptors. These predictions can guide synthetic efforts toward molecules with optimized pharmacokinetic profiles. By leveraging computational tools alongside traditional synthetic methodologies, researchers can accelerate the discovery process significantly.

The synthesis of Ethyl 1,4-oxazepane-5-carboxylate itself presents an interesting challenge due to the need to construct the oxazepane ring while maintaining regioselectivity. Various synthetic routes have been explored, including cyclization reactions involving carbonyl compounds and nitrogen-containing precursors. The choice of starting materials and reaction conditions can greatly influence the yield and purity of the final product. Optimizing these parameters is essential for large-scale production and subsequent applications in drug development.

In conclusion, Ethyl 1,4-oxazepane-5-carboxylate (CAS No. 2089675-21-6) represents a significant advancement in heterocyclic chemistry with broad implications for pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of chemical innovation in the coming years.

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